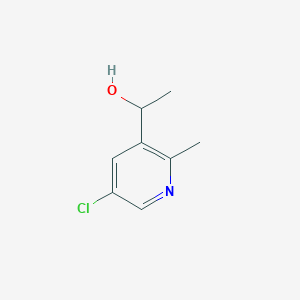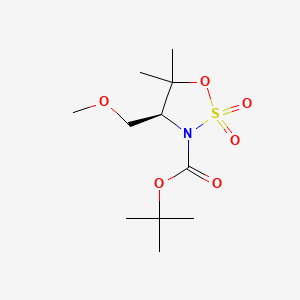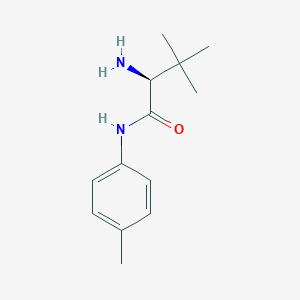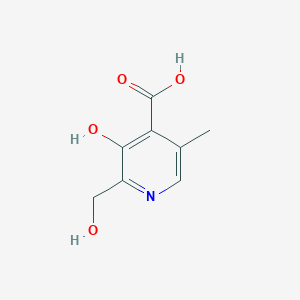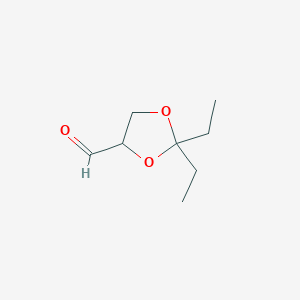
Ethyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride is a chemical compound with the molecular formula C10H19NO2. It is a derivative of cyclohexane, characterized by the presence of an ethyl ester group, an amino group, and a methyl group on the cyclohexane ring. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a series of cyclization reactions.
Introduction of Functional Groups: The amino group and the methyl group are introduced onto the cyclohexane ring through substitution reactions.
Esterification: The ethyl ester group is introduced through an esterification reaction, where the carboxylic acid group reacts with ethanol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Employing purification techniques such as crystallization and chromatography to obtain the final product.
化学反応の分析
Types of Reactions
Ethyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Halogenating agents such as chlorine (Cl2) and bromine (Br2) are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Ketones and Carboxylic Acids: From oxidation reactions.
Alcohols and Amines: From reduction reactions.
Halogenated Derivatives: From substitution reactions.
科学的研究の応用
Ethyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
作用機序
The mechanism of action of ethyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Ethyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride can be compared with similar compounds such as:
Ethyl trans-4-amino-1-methyl-cyclohexanecarboxylate: Differing in the spatial arrangement of the amino and methyl groups.
Methyl cis-4-amino-1-methyl-cyclohexanecarboxylate: Differing in the ester group.
Cyclohexane derivatives: Various derivatives with different functional groups and substitutions.
The uniqueness of this compound lies in its specific functional groups and their spatial arrangement, which confer distinct chemical and biological properties.
特性
分子式 |
C10H20ClNO2 |
|---|---|
分子量 |
221.72 g/mol |
IUPAC名 |
ethyl 4-amino-1-methylcyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-3-13-9(12)10(2)6-4-8(11)5-7-10;/h8H,3-7,11H2,1-2H3;1H |
InChIキー |
NFHQFOMQLVEACK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CCC(CC1)N)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-amino-N-[(3-chlorophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13903030.png)
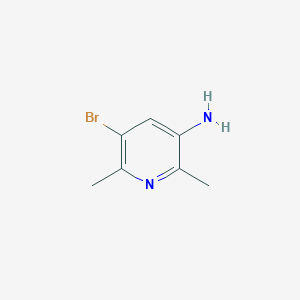

![trans-1,3,3a,4,6,6a-Hexahydrocyclopenta[c]thiophen-5-one](/img/structure/B13903045.png)

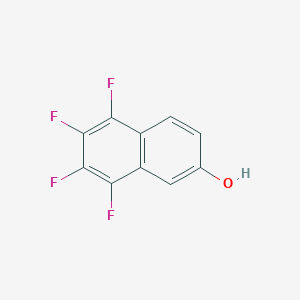
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-thiol](/img/structure/B13903059.png)
![1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid;hydrochloride](/img/structure/B13903070.png)
